![molecular formula C7H4ClN3O2 B1424140 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-39-9](/img/structure/B1424140.png)
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are polycyclic aromatic compounds containing a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom and pyridine is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” would be characterized by the presence of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached to the 5-position and a nitro group attached to the 4-position .Chemical Reactions Analysis
The chemical reactions of “5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” would likely be influenced by the presence of the chloro and nitro groups. The chlorine atom might be susceptible to nucleophilic substitution reactions, while the nitro group might undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine” would be influenced by its molecular structure. It would likely be a solid at room temperature .Applications De Recherche Scientifique
Cancer Therapeutics: FGFR Inhibitors
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers, including breast, lung, prostate, bladder, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy, and derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Synthesis of Biologically Active Compounds
The compound serves as a key intermediate in the synthesis of biologically active molecules. It has been used to create a series of derivatives that exhibit significant biological activities, particularly as FGFR inhibitors. These derivatives have been evaluated for their potential in treating diseases with abnormal FGFR signaling pathways .
Neurological and Immune System Diseases
Derivatives of 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine have been explored for their applications in treating diseases of the nervous and immune systems. The compound’s ability to modulate biological pathways makes it a candidate for developing treatments for these complex diseases .
Antidiabetic Applications
Research has indicated that certain pyrrolopyridine derivatives show potential in antidiabetic applications. Their role in regulating biological pathways could be leveraged to develop new therapeutic agents for diabetes management .
Antimycobacterial and Antiviral Activities
The structural framework of 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine allows for the development of derivatives with antimycobacterial and antiviral properties. These compounds can be designed to target specific pathogens, offering new avenues for treating infectious diseases .
Antitumor Activities
The compound’s derivatives have been found to possess antitumor activities. By interfering with cellular signaling pathways that are often dysregulated in cancer cells, these derivatives can inhibit tumor growth and proliferation .
Biological Material Research
As a biochemical reagent, 5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine can be used in life science research to study biological materials or organic compounds. Its reactivity and structural features make it a valuable tool in various biochemical studies .
Lead Compound for Drug Development
The compound has been identified as a lead compound for further optimization in drug development. Its low molecular weight and potent biological activities make it an appealing candidate for the synthesis of more effective pharmaceutical agents .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBFDVRXOYKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)

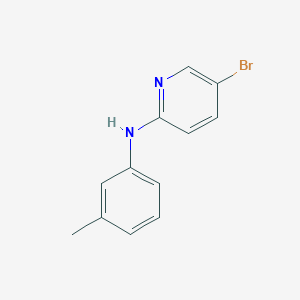
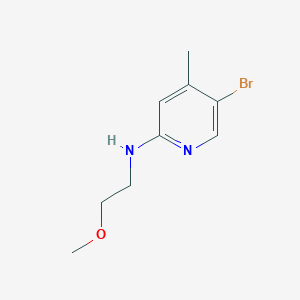

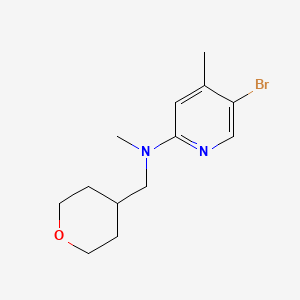

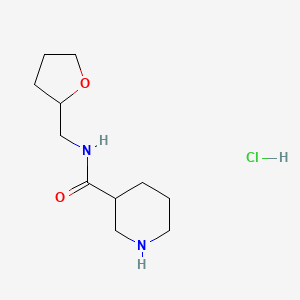

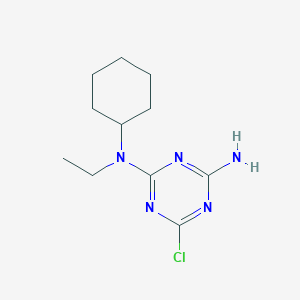

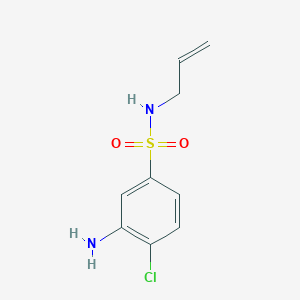
![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)
